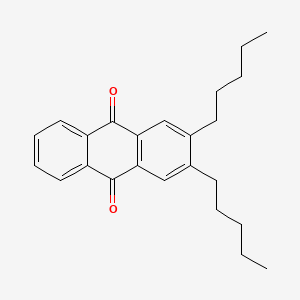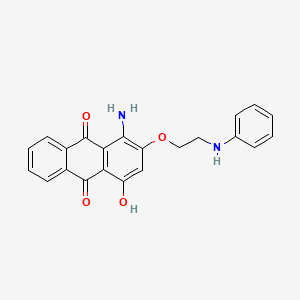
1-Amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C22H17NO5 . This compound is part of the anthracenedione family, known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method includes the Suzuki/Sonogashira cross-coupling reactions . These reactions are known for their efficiency in forming carbon-carbon bonds under mild conditions. The process involves the use of palladium catalysts and boron reagents, which facilitate the coupling of phenylamino and ethoxy groups to the anthracene core .
Industrial production methods often employ liquid-phase oxidation techniques, where anthracene is dissolved in a solvent like trichlorobenzene and oxidized using nitric acid at controlled temperatures . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonic structures, which are essential in dye synthesis.
Major products from these reactions include various dyes and pigments, which are widely used in the textile and printing industries .
Scientific Research Applications
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . This property makes it a potential candidate for anticancer drug development. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity .
Comparison with Similar Compounds
1-Amino-4-hydroxy-2-(2-(phenylamino)ethoxy)anthracene-9,10-dione is unique due to its specific substitution pattern on the anthracene core. Similar compounds include:
1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione: Known for its use in dye synthesis.
9,10-Anthracenedione: A simpler structure used in various industrial applications.
Mitoxantrone: A diaminoanthracenedione derivative used as an anticancer agent.
These compounds share similar core structures but differ in their functional groups, leading to varied applications and properties.
Properties
CAS No. |
55880-03-0 |
|---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-amino-2-(2-anilinoethoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O4/c23-20-17(28-11-10-24-13-6-2-1-3-7-13)12-16(25)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h1-9,12,24-25H,10-11,23H2 |
InChI Key |
ATUCJTYOKYDSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


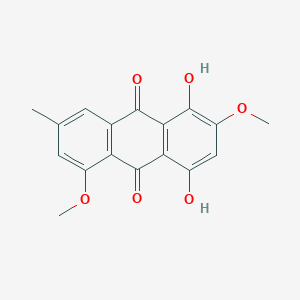

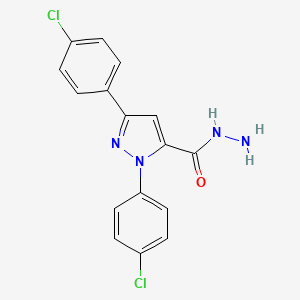

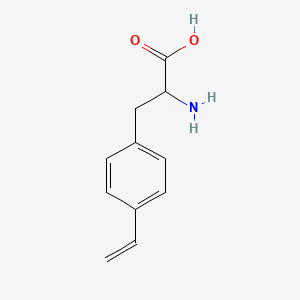
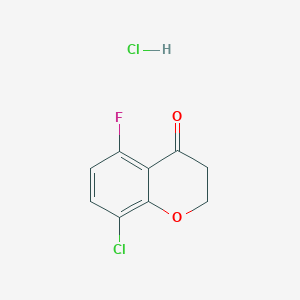
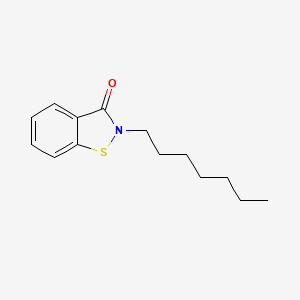

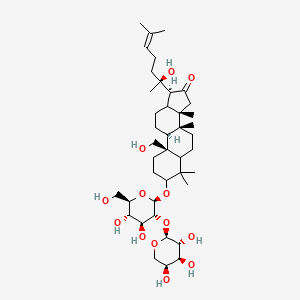
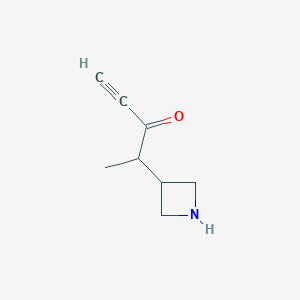

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
